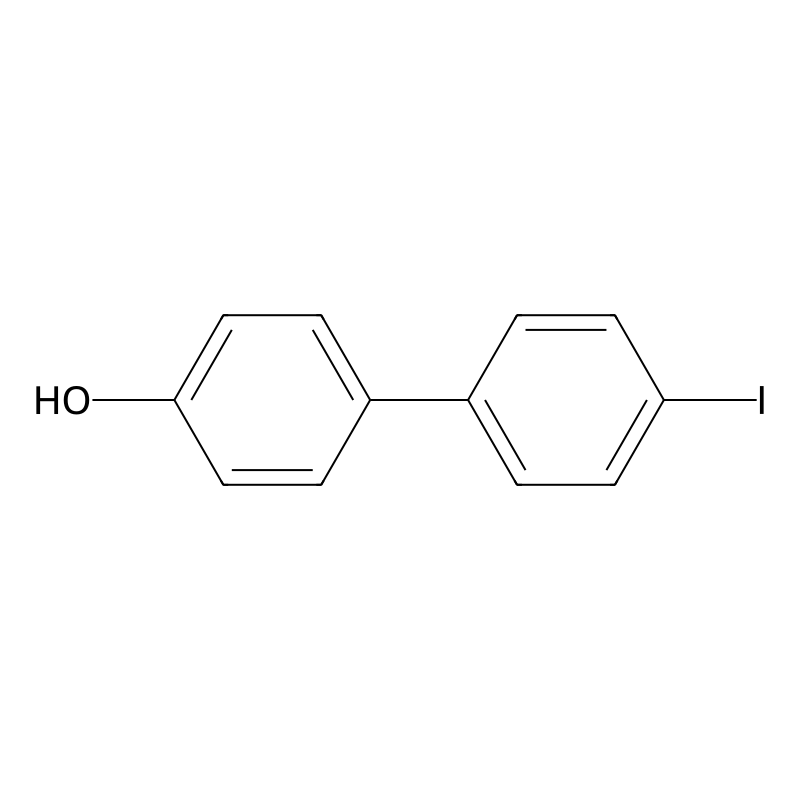

4-Hydroxy-4'-iodobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemiluminescent Enhancer:

One potential application of 4-H-4'-IBP lies in its ability to enhance chemiluminescence. Chemiluminescence is the emission of light by a chemical reaction. In certain assays, researchers can use chemiluminescent reactions to detect the presence of specific molecules. 4-H-4'-IBP has been shown to increase the intensity of the chemiluminescent signal in some assays, potentially improving the sensitivity of detection [PubChem, National Institutes of Health (NIH): ].

4-Hydroxy-4'-iodobiphenyl is a chemical compound with the molecular formula C₁₂H₉IO and a molecular weight of 296.107 g/mol. Its IUPAC name is 4-(4-iodophenyl)phenol, and it is commonly referred to by various synonyms, including 4'-iodo-1,1'-biphenyl-4-ol and 4-4'-iodophenyl phenol . This compound appears as white to pale cream crystals or powder and has a melting point ranging from 196°C to 203°C .

The compound is notable for its structural features, which include a hydroxyl group (-OH) and an iodine atom attached to different phenyl rings, contributing to its unique chemical properties.

As mentioned earlier, the specific mechanism of action of 4-hydroxy-4'-iodobiphenyl is unknown due to a lack of documented research on its biological activity.

- Potential Irritation: The hydroxyl group could cause skin or eye irritation.

- Potential Toxicity: Aromatic iodides can sometimes exhibit low-level toxicity.

- Potential for Dust Explosion: Organic powders can potentially form explosive mixtures with air.

Additionally, it can serve as a precursor in the synthesis of more complex organic compounds, including fluorinated derivatives through coupling reactions involving copper(I) catalysts .

The synthesis of 4-hydroxy-4'-iodobiphenyl can be achieved through several methods:

- Nucleophilic Substitution: The compound can be synthesized by treating 1,4-diiodobenzene with potassium carbonate and phenol derivatives in a suitable solvent like dimethylformamide (DMF). This method typically yields high purity products .

- Coupling Reactions: It can also be synthesized via copper-catalyzed coupling reactions involving aryl iodides and other aryl compounds under controlled conditions .

- Fluorination Reactions: More complex derivatives can be obtained by using fluorinated reagents in conjunction with 4-hydroxy-4'-iodobiphenyl as a starting material in cross-coupling reactions .

4-Hydroxy-4'-iodobiphenyl finds applications in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

- Chemiluminescence: The compound has potential applications in enhancing chemiluminescence, which is useful in analytical chemistry and biochemistry.

- Material Science: Its derivatives may be used in developing new materials with specific electronic or optical properties.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-hydroxy-4'-iodobiphenyl. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Iodobiphenyl | C₁₂H₉I | Lacks hydroxyl group; used as a coupling agent |

| Biphenyl | C₁₂H₁₀ | No halogen or hydroxyl groups; simpler structure |

| Phenol | C₆H₆O | Contains only one aromatic ring; no iodine |

| 2-Hydroxybiphenyl | C₁₂H₁₀O | Hydroxyl group present but lacks iodine |

Each of these compounds exhibits distinct chemical behavior due to variations in their functional groups and structures, making 4-hydroxy-4'-iodobiphenyl unique in its applications and reactivity profile.

4-Hydroxy-4'-iodobiphenyl, bearing the Chemical Abstracts Service registry number 29558-78-9, is an organic compound belonging to the class of biphenyl derivatives. The compound features a distinctive biphenyl structure where one phenyl ring contains a hydroxyl group at the para position, while the other phenyl ring bears an iodine atom at the corresponding para position. This molecular architecture imparts unique chemical properties that distinguish it from other biphenyl derivatives.

The molecular formula of 4-Hydroxy-4'-iodobiphenyl is C₁₂H₉IO, with a molecular weight of 296.11 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 4'-iodo-[1,1'-biphenyl]-4-ol, reflecting its structural organization. The compound is also known by several synonyms including 4'-Iodobiphenyl-4-ol, 4-Biphenylol, 4′-iodo-, and [1,1'-Biphenyl]-4-Ol, 4'-Iodo-.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is IC=1C=CC(=CC1)C2=CC=C(O)C=C2, while the International Chemical Identifier key is WJXIAMCDWSUSEI-UHFFFAOYSA-N. These standardized identifiers facilitate accurate compound identification across different chemical databases and research platforms.

Physical and Chemical Properties

The physical characteristics of 4-Hydroxy-4'-iodobiphenyl reflect its aromatic nature and functional group composition. The compound typically appears as white to pale cream crystals or crystalline powder. Multiple sources report varying melting point ranges, with some indicating 117-119°C while others specify 196-203°C. This discrepancy may reflect different experimental conditions or sample purity levels.

The aromatic nature of 4-Hydroxy-4'-iodobiphenyl contributes to its stability and reactivity profile. The presence of the hydroxyl group imparts polar characteristics, enhancing solubility in polar solvents, while the iodine atom significantly influences the compound's reactivity in various chemical transformations, particularly electrophilic substitution reactions. The compound demonstrates light sensitivity, requiring appropriate storage conditions to maintain its integrity.

4-Hydroxy-4'-iodobiphenyl represents an important class of halogenated biphenyl compounds with significant synthetic utility in organic chemistry [1]. The compound features a biphenyl structure where one phenyl ring contains a hydroxyl group and the other bears an iodine substituent, creating a versatile intermediate for various chemical transformations [6]. Multiple synthetic approaches have been developed to access this compound, ranging from traditional electrophilic substitution methods to modern catalytic strategies.

Traditional Iodination Methods

Traditional iodination approaches for synthesizing 4-Hydroxy-4'-iodobiphenyl rely primarily on electrophilic aromatic substitution reactions and classical organic transformations [4] [11]. These methods have been extensively studied and provide reliable access to iodinated biphenyl derivatives under well-established reaction conditions.

Electrophilic Aromatic Substitution with Iodine

The most fundamental approach involves direct electrophilic iodination using molecular iodine in combination with oxidizing agents [4] [11]. Nitric acid serves as a particularly effective oxidant for generating the reactive iodine cation species required for electrophilic attack on aromatic rings [4]. In this system, nitric acid facilitates the formation of iodine cations through protonation and subsequent electron transfer processes, creating a highly electrophilic species capable of substituting hydrogen atoms on activated aromatic systems [4].

The reaction typically employs molecular iodine dissolved in acetic acid, with nitric acid added as the oxidizing component [11]. Temperature control remains critical, as the process can be conducted at room temperature for activated substrates, though elevated temperatures may be required for less reactive aromatic systems [11]. Reaction times generally range from 2 to 24 hours depending on substrate reactivity and desired conversion levels [11].

Sandmeyer Reaction Methodology

The Sandmeyer reaction provides an alternative route through diazonium intermediate formation [5]. This classical transformation involves the conversion of aromatic amines to diazonium salts, followed by nucleophilic substitution with iodide sources [5]. Notably, iodination reactions within the Sandmeyer framework do not require copper catalysis, distinguishing them from other halogenation variants [5]. Potassium iodide serves as the preferred iodine source, as the iodide anion possesses sufficient nucleophilicity to displace nitrogen from the diazonium intermediate without additional metal catalysis [5].

The reaction proceeds through initial diazotization of the corresponding aminobiphenyl derivative using sodium nitrite and hydrochloric acid at low temperatures [39]. Subsequently, potassium iodide addition facilitates iodine incorporation through nucleophilic displacement of the diazonium group [39]. This methodology typically achieves yields ranging from 60 to 90 percent under optimized conditions [39].

Periodate-Based Iodination Systems

Sodium periodate-based iodination systems offer enhanced selectivity for certain aromatic substrates [3]. These systems utilize sodium periodate as the primary oxidant in combination with molecular iodine and sulfuric acid [3]. The periodate anion serves as a powerful oxidizing agent, facilitating the generation of electrophilic iodine species while maintaining mild reaction conditions [3]. This approach proves particularly valuable for substrates sensitive to harsh acidic conditions or elevated temperatures.

The following table summarizes key parameters for traditional iodination methods:

| Method | Reagents | Temperature (°C) | Yield Range (%) | Reaction Time |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution with Iodine/HNO3 | I2, HNO3, CH3COOH | Room temperature | 70-95 | 2-24 hours |

| Sandmeyer Reaction with Potassium Iodide | ArN2+, KI, H2O | 0-25 | 60-90 | 2-4 hours |

| Direct Iodination with Iodine/Oxidants | I2, PhI(OAc)2 or AgOAc | 50-100 | 80-95 | 4-12 hours |

| Iodine/Periodate System | I2, NaIO4, H2SO4 | 25-50 | 75-90 | 6-24 hours |

Catalytic Cross-Coupling Reactions

Catalytic cross-coupling methodologies have revolutionized the synthesis of biphenyl derivatives, offering superior selectivity and functional group tolerance compared to traditional approaches [16] [21]. These palladium-catalyzed transformations enable the construction of carbon-carbon bonds between aromatic partners under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling represents the most widely employed cross-coupling strategy for biphenyl synthesis [16] [21]. This transformation couples organoborane reagents with aryl halides in the presence of palladium catalysts and base [21]. The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [21]. For 4-Hydroxy-4'-iodobiphenyl synthesis, this approach typically employs 4-hydroxyphenylboronic acid and 4-iodohalobenzene derivatives or vice versa [2].

The Suzuki coupling demonstrates several advantages including tolerance of polar functional groups, compatibility with aqueous reaction media, and the commercial availability of diverse organoborane building blocks [36]. Palladium loading can be reduced to as low as 0.04 mol percent under optimized conditions while maintaining excellent yields [41]. The reaction typically employs carbonate bases such as potassium carbonate or sodium carbonate, facilitating the transmetalation step through formation of activated boron species [36].

Reaction optimization studies have demonstrated that temperature and base concentration significantly influence coupling efficiency [40]. Optimal conditions generally employ temperatures between 50 and 100 degrees Celsius with 2 to 4 millimolar base concentrations [40]. Solvent selection also impacts reaction outcomes, with dimethylformamide, toluene, and aqueous systems showing particular effectiveness [36].

Stille Coupling Reactions

Stille coupling provides an alternative cross-coupling approach utilizing organotin reagents [15] [17]. This methodology couples organotin compounds with aryl halides under palladium catalysis [17]. While Stille reactions often achieve superior yields compared to Suzuki coupling for challenging substrates, the toxicity of organotin reagents limits their practical application [16]. The reaction proceeds through similar mechanistic pathways as Suzuki coupling but requires different optimization parameters [17].

Temperature requirements for Stille coupling typically range from 80 to 120 degrees Celsius, higher than comparable Suzuki reactions [17]. Solvent selection favors polar aprotic systems such as dimethylformamide or N-methylpyrrolidinone [17]. Despite these limitations, Stille coupling can achieve yields of 70 to 90 percent for biphenyl formation under optimized conditions [17].

Sonogashira and Heck Methodologies

Sonogashira coupling offers access to alkyne-containing biphenyl derivatives, which can be subsequently reduced or functionalized to yield the target compound [19]. This transformation employs palladium and copper co-catalysts to couple terminal alkynes with aryl halides [19]. While less direct than other approaches, Sonogashira coupling provides valuable synthetic flexibility for complex biphenyl architectures [19].

Heck reactions enable the coupling of aryl halides with alkenes under palladium catalysis [20]. This methodology can be applied to synthesize substituted biphenyl derivatives through subsequent functionalization of the alkene product [20]. Reaction conditions typically require temperatures between 80 and 140 degrees Celsius with triethylamine or potassium carbonate as base [20].

The following table outlines key parameters for catalytic cross-coupling approaches:

| Coupling Type | Catalyst | Base | Solvent | Temperature (°C) | Typical Yields (%) |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, Pd/C | K2CO3, Na2CO3, Ba(OH)2 | DMF, Toluene, H2O | 50-100 | 85-95 |

| Stille Coupling | Pd(PPh3)4, PdCl2 | LiCl, CsF | DMF, NMP | 80-120 | 70-90 |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI | Et3N, K2CO3 | DMF, THF | 50-80 | 75-90 |

| Heck Reaction | Pd(OAc)2, PPh3 | Et3N, K2CO3 | DMF, CH3CN | 80-140 | 60-85 |

Modern Synthetic Strategies

Contemporary synthetic methodologies have introduced innovative approaches to aromatic iodination, emphasizing sustainability, selectivity, and operational simplicity [10] [23]. These strategies often employ novel reagent systems and reaction conditions that address limitations of traditional methods.

Electrophilic Carbon-Hydrogen Iodination

Modern electrophilic carbon-hydrogen iodination methodologies enable direct functionalization of aromatic carbon-hydrogen bonds without requiring pre-functionalized starting materials [23] [24]. These transformations typically employ palladium catalysis in combination with molecular iodine as both oxidant and iodine source [24]. The reactions proceed through palladium-mediated carbon-hydrogen activation followed by iodine incorporation [24].

Recent developments have demonstrated the use of 2-nitrophenyl iodides as mild iodinating reagents in palladium-catalyzed systems [23]. These reagents enable site-selective ortho and meta carbon-hydrogen iodination of hydrocinnamic acids and related substrates [23]. The methodology provides excellent selectivity while avoiding the harsh conditions typically associated with electrophilic iodination [23].

Mechanistic studies have revealed that these transformations can proceed through either palladium(II)/palladium(IV) redox cycles or palladium(II)/palladium(II) redox-neutral pathways depending on substrate structure and reaction conditions [24]. For aromatic substrates with sp2-hybridized carbon-hydrogen bonds, the redox-neutral electrophilic cleavage pathway predominates [24].

N-Iodosuccinimide-Mediated Processes

N-Iodosuccinimide has emerged as a versatile iodinating reagent for aromatic compounds, particularly under solvent-free grinding conditions [10] [27]. This methodology achieves iodination of activated aromatic substrates within 5 to 8 minutes at room temperature [10]. The grinding approach eliminates solvent requirements while providing excellent yields ranging from 94 to 99 percent [10].

The N-iodosuccinimide system demonstrates particular effectiveness for phenolic substrates, which would otherwise be susceptible to oxidative degradation under traditional iodination conditions [10]. Gas chromatography analysis confirms reaction selectivity with purity levels reaching 95 to 99.9 percent [10]. The methodology tolerates various functional groups including nitro, aldehyde, and amino substituents [10].

Hypervalent Iodine Reagent Systems

Hypervalent iodine reagents offer unique reactivity profiles for aromatic iodination [26] [30]. These compounds contain iodine in elevated oxidation states, typically iodine(III) or iodine(V), enabling single-electron transfer processes [30]. Recent advances have produced mixed hypervalent iodine compounds containing both iodine(III) and iodine(V) centers within a single molecule [26].

The synthesis of these reagents typically involves oxidation of organoiodine precursors using meta-chloroperoxybenzoic acid or similar oxidants [26]. Density functional theory calculations have revealed that nitro group interactions with iodine centers provide stabilization for these hypervalent species [26]. These reagents demonstrate enhanced reactivity compared to traditional iodinating agents while maintaining excellent selectivity [30].

Trifluoroperacetic Acid-Mediated Iodination

Trifluoroperacetic acid-mediated electrophilic iodination enables the introduction of multiple iodine atoms into aromatic substrates through one-pot procedures [14] [28]. This methodology has achieved iodine contents as high as 80 percent in polysubstituted aromatic compounds [14]. The reaction proceeds under mild conditions while tolerating sensitive functional groups [28].

The system employs trifluoroperacetic acid as both oxidant and activating agent for molecular iodine [28]. The strong electron-withdrawing character of the trifluoroacetyl group enhances the electrophilicity of the resulting iodine species [28]. This approach has proven particularly effective for heterocyclic substrates including pyrazoles and benzimidazoles [14].

The following table summarizes modern synthetic strategies:

| Strategy | Key Reagents | Advantages | Yield (%) | Reaction Time |

|---|---|---|---|---|

| N-Iodosuccinimide Grinding | NIS, Grinding conditions | Solvent-free, 5-8 min reaction | 94-99 | 5-8 minutes |

| Hypervalent Iodine Reagents | PhI(OAc)2, mCPBA | Mild conditions, high selectivity | 80-95 | 2-6 hours |

| Electrochemical Iodination | I2, Electrodes | Environmentally friendly | 77-99 | 1-4 hours |

| C-H Iodination with Aryl Iodides | 2-Nitrophenyl iodides, Pd(II) | Site-selective meta/ortho | 70-85 | 12-24 hours |

| Trifluoroperacetic Acid Method | CF3CO3H, I2 | One-pot polyiodination | 85-95 | 4-12 hours |

Industrial-Scale Production and Purity Optimization

Industrial synthesis of 4-Hydroxy-4'-iodobiphenyl requires careful optimization of reaction conditions, purification protocols, and quality control measures to ensure consistent product quality and economic viability [31] [32]. Large-scale production introduces additional considerations including catalyst recovery, solvent recycling, and waste minimization.

Process Development and Optimization

Industrial-scale iodination processes typically employ porous materials as supports to enhance selectivity and facilitate product separation [31] [32]. These materials, featuring pore diameters of 500 nanometers or less, provide confined reaction environments that promote selective iodine incorporation [31]. Microporous materials with pore diameters between 0.5 and 2 nanometers demonstrate particular effectiveness [32].

The use of zeolite-based supports, particularly beta-type zeolites, has shown significant promise for industrial iodination processes [32]. These materials can incorporate elements beyond silicon, aluminum, and oxygen in their framework structures, enabling tunable catalytic properties [32]. The heterogeneous nature of these systems facilitates catalyst recovery and reuse, essential requirements for economical industrial processes [31].

Process optimization studies have demonstrated that reaction scale-up from laboratory to industrial scale requires careful attention to heat and mass transfer limitations [31]. Temperature control becomes increasingly critical at larger scales, with industrial processes typically maintaining temperatures within ±2 degrees Celsius of target values [31]. Batch sizes commonly range from 25 to 250 kilograms, with production capacities reaching 10 to 100 metric tons annually [9].

Purification and Crystallization Strategies

Industrial purification of iodinated biphenyl compounds relies heavily on crystallization techniques due to their effectiveness and scalability [34]. Continuous crystallization processes operating at the boiling point of the crystallizer contents have proven particularly effective for iodinated aryl compounds [34]. This approach promotes favorable crystal growth kinetics while maintaining high supersaturation levels [34].

The crystallization process typically involves initial precipitation through water addition or cooling, followed by separation and recrystallization using organic solvents [31] [32]. This multi-step approach achieves high-purity products meeting analytical specifications for pharmaceutical and specialty chemical applications [31]. Recrystallization solvents commonly include ethanol, benzene mixtures, and other polar organic systems [8].

Quality control measures for industrial production include high-performance liquid chromatography analysis to verify purity levels exceeding 98 percent [9]. Gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy provide additional analytical confirmation of product identity and purity [9]. Heavy metal content must remain below 10 parts per million, while moisture content requires control below 0.2 percent [9].

Green Chemistry Approaches

Environmental considerations have driven the development of more sustainable industrial processes for iodinated compound synthesis [33]. Polyethylene glycol-400 has emerged as an effective green solvent for iodination reactions, replacing traditional organic solvents while maintaining excellent yields [33]. This approach combines iodine and iodic acid in the polyethylene glycol medium, achieving quantitative yields with simplified isolation procedures [33].

The polyethylene glycol system demonstrates several advantages including reduced environmental impact, simplified workup procedures, and excellent product purity [33]. The reaction medium can be recovered and recycled, further enhancing the sustainability profile of the process [33]. This methodology has proven effective for various aromatic substrates including benzaldehydes, acetophenones, and phenolic compounds [33].

Water-based reaction systems have also gained attention for industrial applications, particularly for Suzuki coupling reactions [2]. These systems employ palladium on carbon catalysts with sodium formate as terminal reductant, enabling catalyst recycling while reducing organic solvent consumption [18]. Yields comparable to organic solvent systems can be achieved while significantly reducing environmental impact [2].

The following table outlines key industrial production parameters:

| Parameter | Typical Range | Quality Control |

|---|---|---|

| Reaction Scale | 10 kg - 500 kg | Multi-step monitoring |

| Purity Specification | ≥98% (HPLC) | GC-MS, NMR analysis |

| Catalyst Recovery | 85-95% | Catalyst filtration/washing |

| Solvent Recovery | 90-98% | Distillation/extraction |

| Process Temperature | 50-100°C | Temperature control ±2°C |

| Process Pressure | 1-5 bar | Pressure monitoring |

| Batch Size | 25-250 kg | Batch documentation |

| Production Capacity | 10-100 MT/year | Annual capacity planning |

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 4-Hydroxy-4'-iodobiphenyl through characteristic chemical shift patterns and coupling constants. The aromatic protons exhibit distinct chemical shift regions reflecting the electronic influence of the substituents [11] [12] [13].

The iodinated aromatic ring protons appear as doublet patterns in the 7.6-7.8 ppm region with coupling constants of approximately 8 Hz, characteristic of para-disubstituted benzene rings [12] [14] [13]. These protons experience significant deshielding due to the electron-withdrawing nature of the iodine substituent. In contrast, the hydroxylated ring protons resonate at 7.2-7.4 ppm, showing the characteristic doublet patterns with similar coupling constants [12] [14].

The phenolic hydroxyl proton typically appears as a broad singlet in the 4.8-5.2 ppm range under normal conditions. However, when involved in hydrogen bonding interactions, this signal can shift dramatically to 9.8-10.2 ppm and becomes very broad and exchangeable [11] [12]. This behavior is particularly evident in concentrated solutions or solid-state conditions where intermolecular hydrogen bonding networks develop [15] [16].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework with distinct chemical shift assignments. The phenolic carbon (C-OH) appears in the 155-160 ppm region, characteristic of phenolic carbons [12] [13] [17]. Quaternary aromatic carbons resonate at 140-145 ppm, while the general aromatic CH carbons appear at 130-135 ppm. The carbons ortho to the hydroxyl group show upfield shifts to 115-120 ppm due to the electron-donating effect of the hydroxyl substituent [13] [18].

A particularly diagnostic feature is the iodinated aromatic carbon, which appears significantly downfield at 85-90 ppm due to the heavy atom effect of iodine [13] [18]. This dramatic upfield shift compared to typical aromatic carbons serves as a definitive marker for the presence and position of the iodine substituent.

| Nucleus | Chemical Shift Region (ppm) | Assignment | Multiplicity/Characteristics |

|---|---|---|---|

| ¹H NMR | 7.6-7.8 | Aromatic protons (iodinated ring) | Doublet patterns (J ~ 8 Hz) |

| ¹H NMR | 7.2-7.4 | Aromatic protons (hydroxylated ring) | Doublet patterns (J ~ 8 Hz) |

| ¹H NMR | 6.8-7.0 | Aromatic protons (ortho to OH) | Doublet patterns (J ~ 8 Hz) |

| ¹H NMR | 4.8-5.2 | Phenolic OH proton | Broad singlet |

| ¹H NMR | 9.8-10.2 | Phenolic OH proton (hydrogen bonded) | Very broad, exchangeable |

| ¹³C NMR | 155-160 | Phenolic carbon (C-OH) | Quaternary carbon |

| ¹³C NMR | 140-145 | Quaternary aromatic carbons | Quaternary carbons |

| ¹³C NMR | 130-135 | Aromatic CH carbons (general) | Various multiplicities |

| ¹³C NMR | 125-130 | Aromatic CH carbons (ortho to substituents) | Affected by substituent effects |

| ¹³C NMR | 115-120 | Aromatic CH carbons (ortho to OH) | Upfield due to electron donation |

| ¹³C NMR | 85-90 | Iodinated aromatic carbon | Downfield due to heavy atom effect |

Infrared Spectroscopy

Infrared spectroscopy provides comprehensive information about the functional groups and molecular vibrations in 4-Hydroxy-4'-iodobiphenyl. The phenolic hydroxyl group produces a characteristic broad absorption in the 3650-3250 cm⁻¹ region due to O-H stretching vibrations [19] [20] [21]. The breadth of this absorption results from extensive hydrogen bonding interactions in both solution and solid states [19] [21].

Aromatic C-H stretching vibrations appear as multiple sharp peaks in the 3000-3200 cm⁻¹ region, characteristic of substituted benzene rings [19] [20] [21]. The presence of two distinct aromatic rings with different substitution patterns creates a complex pattern of overlapping absorptions in this region [21] [22].

The aromatic C=C stretching vibrations manifest as multiple peaks in the 1600-1300 cm⁻¹ region, reflecting the presence of two aromatic rings with different electronic environments [19] [21] [22]. The phenolic C-O stretching produces strong absorption in the 1200-1000 cm⁻¹ region, characteristic of phenolic compounds [19] [20].

The fingerprint region (800-600 cm⁻¹) contains diagnostic C-H bending vibrations (aromatic, out-of-plane) that provide information about the substitution patterns of the benzene rings [19] [21]. The biphenyl backbone vibrations appear in the 800-900 cm⁻¹ region, while the characteristic C-I stretching produces strong absorption in the 500-600 cm⁻¹ region [21] [22].

| Frequency Range (cm⁻¹) | Assignment | Characteristics |

|---|---|---|

| 3650-3250 | O-H stretching (phenolic) | Broad absorption due to hydrogen bonding |

| 3000-3200 | C-H stretching (aromatic) | Multiple sharp peaks for substituted benzene rings |

| 2800-3000 | C-H stretching (aromatic, overtones) | Weaker overtone and combination bands |

| 1600-1300 | C=C stretching (aromatic) | Multiple peaks due to two aromatic rings |

| 1200-1000 | C-O stretching (phenolic) | Strong absorption characteristic of phenols |

| 800-600 | C-H bending (aromatic, out-of-plane) | Fingerprint region patterns |

| 800-900 | C-C stretching (biphenyl bridge) | Biphenyl backbone vibrations |

| 500-600 | C-I stretching | Strong absorption for aryl iodide |

Mass Spectrometry

Mass spectrometry analysis of 4-Hydroxy-4'-iodobiphenyl reveals characteristic fragmentation patterns and molecular ion peaks that confirm its molecular structure and composition. The molecular ion peak [M]⁺ appears at m/z 295.96927, corresponding to the exact mass of the compound [2].

Electrospray ionization conditions commonly produce the protonated molecular ion [M+H]⁺ at m/z 296.97710 with a predicted collision cross section (CCS) of 148.2 Ų [2]. The sodium adduct [M+Na]⁺ appears at m/z 318.95904 (CCS 149.6 Ų), while the potassium adduct [M+K]⁺ is observed at m/z 334.93298 (CCS 151.5 Ų) [2].

In negative ion mode, the deprotonated molecular ion [M-H]⁻ appears at m/z 294.96254 (CCS 146.6 Ų), reflecting the acidic nature of the phenolic hydroxyl group [2]. Additional adducts include the ammonium adduct [M+NH₄]⁺ at m/z 314.00364 and various organic acid adducts such as [M+HCOO]⁻ at m/z 340.96802 [2].

A characteristic loss of water [M+H-H₂O]⁺ produces a fragment at m/z 278.96708 (CCS 138.0 Ų), consistent with the elimination of the hydroxyl group under energetic conditions [2]. This fragmentation pattern is typical for phenolic compounds and provides structural confirmation.

| Adduct/Fragment | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 296.97710 | 148.2 |

| [M+Na]⁺ | 318.95904 | 149.6 |

| [M-H]⁻ | 294.96254 | 146.6 |

| [M+NH₄]⁺ | 314.00364 | 162.2 |

| [M+K]⁺ | 334.93298 | 151.5 |

| [M+H-H₂O]⁺ | 278.96708 | 138.0 |

| [M+HCOO]⁻ | 340.96802 | 166.4 |

| [M+CH₃COO]⁻ | 354.98367 | 189.1 |

| [M]⁺ | 295.96927 | 144.3 |

| [M]⁻ | 295.97037 | 144.3 |

Crystallographic Studies and Molecular Packing

The crystallographic structure of 4-Hydroxy-4'-iodobiphenyl reveals important insights into its molecular conformation and solid-state packing arrangements. Like most biphenyl derivatives, the molecule adopts a non-planar conformation with a dihedral angle between the two phenyl rings typically ranging from 20-40° [23] [21] [16] [24]. This twisted geometry results from the balance between aromatic conjugation (favoring planarity) and steric repulsion between ortho hydrogens (favoring non-planarity) [16] [24].

Hydrogen bonding interactions play a crucial role in determining the crystal packing [23] [15] [16]. The phenolic hydroxyl groups form O-H···O hydrogen bonding networks that significantly influence the three-dimensional arrangement of molecules in the crystal lattice [23] [15]. These hydrogen bonds typically have O···O distances of 2.6-2.8 Å and O-H···O angles approaching linearity (170-180°) [23] [15].

π-π stacking interactions between aromatic rings contribute to the stability of the crystal structure [23] [15] [16]. Both face-to-face and edge-to-face aromatic stacking arrangements are commonly observed, with typical π-π distances ranging from 3.3-3.8 Å [23] [15]. The presence of the iodine substituent introduces additional halogen bonding interactions (I···π) that influence molecular orientation and packing efficiency [23] [16].

Van der Waals interactions, particularly London dispersion forces, provide additional stabilization between molecules [23] [16]. The relatively large iodine atom contributes significantly to these dispersive interactions, affecting both the packing efficiency and thermal properties of the crystal [16] [24].

Most biphenyl derivatives, including 4-Hydroxy-4'-iodobiphenyl, commonly crystallize in monoclinic or orthorhombic crystal systems with centrosymmetric space groups such as P21/c or Pbca [23] [16] [24]. These space group choices reflect the inherent symmetry of the biphenyl framework and the packing requirements imposed by the substituents [23] [24].

| Packing Feature | Description | Influence on Properties |

|---|---|---|

| Hydrogen bonding | O-H···O networks between phenolic groups | Affects melting point and solubility |

| π-π stacking interactions | Face-to-face and edge-to-face aromatic stacking | Contributes to crystal stability |

| Halogen bonding (I···π) | Iodine interactions with aromatic systems | Influences molecular orientation |

| Van der Waals interactions | London dispersion forces between molecules | Determines packing efficiency |

| Molecular planarity | Twisted biphenyl conformation (typically 20-40°) | Controls optical and electronic properties |

| Crystal system | Commonly monoclinic or orthorhombic | Affects thermal properties |

| Space group considerations | Often centrosymmetric (P21/c, Pbca) | Determines symmetry elements |

| Intermolecular distances | Typical π-π distance: 3.3-3.8 Å | Controls intermolecular interactions |

The molecular packing in 4-Hydroxy-4'-iodobiphenyl crystals is characterized by layered structures where molecules arrange in two-dimensional networks stabilized by hydrogen bonding, with van der Waals interactions providing cohesion between layers [23] [15] [16]. This packing motif is common among phenolic biphenyl derivatives and contributes to their characteristic mechanical and thermal properties [16] [24].

Comparative Analysis with Related Biphenyl Derivatives

The structural and spectroscopic properties of 4-Hydroxy-4'-iodobiphenyl can be better understood through comparison with related biphenyl derivatives. This comparative analysis reveals how different substituents influence molecular properties and provides insights into structure-property relationships within this compound family .

4-Hydroxybiphenyl (CAS: 92-69-3), the parent hydroxylated compound, serves as an important reference point [29]. With a molecular weight of 170.211 g/mol and melting point of 164-168°C, it demonstrates the significant impact of the iodine substituent in 4-Hydroxy-4'-iodobiphenyl [29]. The addition of iodine increases the molecular weight by 125.896 g/mol and raises the melting point by approximately 30-35°C, reflecting stronger intermolecular interactions due to enhanced van der Waals forces and possible halogen bonding [1] [29].

4-Iodobiphenyl (CAS: 1591-31-7) provides insight into the influence of iodine substitution without the complicating effects of the hydroxyl group [30] [31]. With a melting point of 113-114°C and molecular weight of 280.108 g/mol, it demonstrates that the combination of both hydroxyl and iodine substituents in 4-Hydroxy-4'-iodobiphenyl creates synergistic effects that significantly enhance thermal stability [30] [31].

4-Bromo-4'-hydroxybiphenyl (CAS: 29558-77-8) offers direct comparison with its bromine analog [1] . The melting point of 164-166°C is substantially lower than that of the iodine derivative, illustrating the heavy atom effect where larger halogens contribute more significantly to intermolecular interactions [1] . The molecular weight difference of 47.004 g/mol between the bromine and iodine derivatives directly correlates with their thermal property differences [1] .

4'-Hydroxy-4-biphenylcarboxylic acid (CAS: 58574-03-1) demonstrates the impact of additional polar functional groups [32] [33]. Its melting point of 295°C (with decomposition) significantly exceeds that of 4-Hydroxy-4'-iodobiphenyl, reflecting the strong intermolecular hydrogen bonding networks formed by carboxylic acid groups [32] [33].

Biphenyl (parent compound, CAS: 92-52-4) provides the baseline reference with a melting point of 69.2°C and molecular weight of 154.21 g/mol [34]. The substantial 126-134°C increase in melting point observed for 4-Hydroxy-4'-iodobiphenyl demonstrates the profound influence of polar substituents on crystal packing and intermolecular interactions [1] [34].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | CAS Number |

|---|---|---|---|---|---|

| 4-Hydroxy-4'-iodobiphenyl | C₁₂H₉IO | 296.107 | 196-203 | Hydroxyl, Iodine | 29558-78-9 |

| 4-Hydroxybiphenyl | C₁₂H₁₀O | 170.211 | 164-168 | Hydroxyl | 92-69-3 |

| 4-Iodobiphenyl | C₁₂H₉I | 280.108 | 113-114 | Iodine | 1591-31-7 |

| 4-Bromo-4'-hydroxybiphenyl | C₁₂H₉BrO | 249.103 | 164-166 | Hydroxyl, Bromine | 29558-77-8 |

| 4'-Hydroxy-4-biphenylcarboxylic acid | C₁₃H₁₀O₃ | 214.22 | 295 (dec.) | Hydroxyl, Carboxylic acid | 58574-03-1 |

| Biphenyl (parent compound) | C₁₂H₁₀ | 154.21 | 69.2 | None (parent biphenyl) | 92-52-4 |

Spectroscopic comparison reveals systematic trends in chemical shifts and vibrational frequencies across the biphenyl derivative series [12] [21] [13]. The ¹H NMR chemical shifts of aromatic protons show predictable downfield shifts with increasing electronegativity of substituents: iodine (most downfield) > bromine > hydroxyl [12] [13]. The ¹³C NMR spectra demonstrate the dramatic heavy atom effect, where the carbon bearing iodine appears at 85-90 ppm, significantly upfield from typical aromatic carbons [13] [18].

Infrared spectroscopic comparison shows that the O-H stretching frequency in 4-Hydroxy-4'-iodobiphenyl appears at slightly lower frequencies compared to 4-Hydroxybiphenyl, indicating stronger hydrogen bonding in the iodinated derivative [19] [21]. The C-I stretching vibration (500-600 cm⁻¹) provides a diagnostic feature absent in other derivatives, while the aromatic C=C stretching region shows characteristic splitting patterns that reflect the substitution pattern [21] [22].

Crystallographic analysis reveals that iodine substitution significantly influences molecular packing compared to lighter halogen analogs [23] [16] . The longer C-I bond (2.1 Å) compared to C-Br (1.9 Å) and C-Cl (1.8 Å) affects the molecular geometry and packing efficiency [16] . The polarizable iodine atom enhances dispersion interactions and can participate in halogen bonding, leading to distinct packing motifs compared to other biphenyl derivatives [23] [16].

Solubility patterns across the series demonstrate the influence of substituent polarity and molecular weight [1] [3]. The hydroxyl group generally increases polar solvent solubility, while halogen substitution tends to reduce overall solubility due to increased molecular weight and hydrophobic character [1] . 4-Hydroxy-4'-iodobiphenyl represents a balance between these effects, showing moderate solubility in polar organic solvents while remaining poorly soluble in water [1] [3].

The thermal stability comparison reveals that 4-Hydroxy-4'-iodobiphenyl exhibits enhanced thermal stability compared to most analogs, with its high melting point reflecting strong intermolecular interactions [1] [4] [8]. However, the presence of the C-I bond (weakest among carbon-halogen bonds) may influence thermal decomposition pathways at elevated temperatures [21] [16].

Electronic properties vary systematically across the series, with 4-Hydroxy-4'-iodobiphenyl exhibiting unique polarization characteristics due to the combination of electron-donating hydroxyl and electron-withdrawing iodine substituents [21] [35] [24]. This electronic asymmetry creates distinctive dipole moments and optical properties that distinguish it from symmetric derivatives [35] [24].